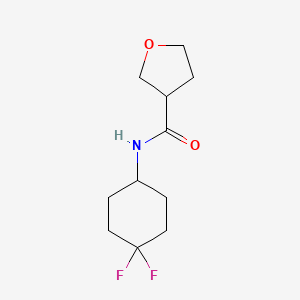

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C11H17F2NO2 . It has an average mass of 233.255 Da .

Molecular Structure Analysis

The molecular structure of “N-(4,4-difluorocyclohexyl)tetrahydrofuran-3-carboxamide” consists of a tetrahydrofuran ring attached to a carboxamide group and a 4,4-difluorocyclohexyl group .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Formation of Carboxamides : N,N,N′,N′-tetramethyl (succinimido) uronium tetrafluoroborate is an effective reagent for the formation of carboxamides, offering an alternative to carbodiimide reagents for this purpose (Bannwarth & Knorr, 1991).

- Heterocyclic Derivative Syntheses : Catalytic reactions under oxidative carbonylation conditions have been used to synthesize various heterocyclic derivatives, including tetrahydrofuran and oxazoline, demonstrating the versatility of this compound in creating diverse chemical structures (Bacchi et al., 2005).

Biological Activity and Pharmaceuticals

- Antimicrobial Activity : Some derivatives of N-(ferrocenylmethyl)benzene-carboxamide have shown cytotoxic effects on specific cancer cell lines, indicating potential applications in developing new anticancer agents (Kelly et al., 2007).

- Antitumor Agents : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, which shares a similar structure, has shown curative activity against certain types of leukemia (Stevens et al., 1984).

Materials Science and Engineering

- Polyamide Nanofiltration Membranes : Research has shown that altering the density of surface carboxyl groups in polyamide membranes can significantly improve their antifouling properties, which is crucial in environmental applications (Mo et al., 2012).

- Polyimide-Silicate Ceramers : Hybrid materials incorporating silica networks in polyimide films, produced using the sol-gel technique, demonstrate various morphologies and potential applications in advanced material design (Kioul & Mascia, 1994).

Mécanisme D'action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

This compound interacts with SDH by inhibiting its activity . The compound’s 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, affecting ATP production. This disruption can lead to the accumulation of succinate and the reduction of fumarate and malate in the citric acid cycle .

Result of Action

The inhibition of SDH by this compound can lead to a decrease in ATP production, affecting various cellular processes. It can also lead to the accumulation of succinate, which can have various downstream effects, including the stabilization of hypoxia-inducible factors (HIFs) and the promotion of angiogenesis .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVGRDXPCNTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CCOC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2464797.png)

![1-[1-(3-Chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464801.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2464802.png)

![1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)

![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)